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Compound of Interest

Compound Name: 11-Oxomogroside 1l A1

Cat. No.: B15566277

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guide for the structural
elucidation of the cucurbitane-type triterpenoid glycoside, 11-Oxomogroside Il A1, utilizing
one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR)
spectroscopy.

Introduction

11-Oxomogroside Il Al is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii
(Luo Han Guo). As a member of the mogroside family, it is of significant interest for its potential
biological activities and contribution to the overall chemical profile of the fruit extract. Accurate
structural elucidation is critical for understanding its structure-activity relationships and for
quality control in natural product development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the
unambiguous determination of the molecular structure of natural products in solution.[1] A
combination of 1D NMR (*H, :3C) and 2D NMR experiments (COSY, HSQC, HMBC,
NOESY/ROESY) allows for the complete assignment of all proton and carbon signals and
establishes the connectivity and stereochemistry of the molecule.[2]

This note details the comprehensive workflow, from sample preparation to the final structural
determination of 11-Oxomogroside Il A1, and provides representative data to guide
researchers.
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Experimental Protocols
Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

 |solation: 11-Oxomogroside Il Al is first isolated from the crude extract of S. grosvenorii
using chromatographic techniques such as column chromatography followed by preparative
High-Performance Liquid Chromatography (HPLC) to achieve high purity (>95%).

» Sample Weighing: Accurately weigh approximately 1-5 mg of the purified 11-Oxomogroside
AL

» Solvent Selection: Choose a suitable deuterated solvent. Pyridine-ds or Methanol-ds are
commonly used for mogrosides. The choice of solvent can affect the chemical shifts of
hydroxyl protons.

» Dissolution: Dissolve the sample in 0.5 - 0.6 mL of the chosen deuterated solvent directly
within a 5 mm NMR tube.

» Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A
clear, homogeneous solution is required for optimal spectral quality.

NMR Data Acquisition

Data should be acquired on a high-field NMR spectrometer (500 MHz or higher is
recommended) equipped with a cryoprobe for enhanced sensitivity.[2][3]

Standard Suite of Experiments:

e 1D H NMR: Provides information on the chemical environment, multiplicity (spin-spin
coupling), and integration (relative number) of protons.

e 1D 13C NMR & DEPT-135: The 13C spectrum reveals the number of unique carbon atoms,
while the DEPT-135 experiment distinguishes between CH/CHs (positive signals) and CH:z
(negative signals) groups. Quaternary carbons are absent in DEPT-135.
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2D *H-tH COSY (Correlation Spectroscopy): ldentifies protons that are spin-coupled to each
other, typically through two or three bonds (3JHH correlations). This is essential for tracing
proton spin systems within the aglycone and sugar rings.

2D *H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal
with its directly attached carbon atom ((JCH). This is the primary method for assigning
carbon resonances.

2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between
protons and carbons over two to three bonds (2JCH and 3JCH). This is the key experiment
for connecting different spin systems and establishing the linkages between the aglycone
and sugar moieties, as well as identifying quaternary carbons.

2D NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect
Spectroscopy): Reveals through-space correlations between protons that are in close
proximity, which is crucial for determining the relative stereochemistry of the molecule.

Recommended Spectrometer Parameters (500 MHz):

Temperature: 298 K

'H NMR: Spectral width of 12-15 ppm, 16-32 scans, acquisition time of 2-3 seconds.

13C NMR: Spectral width of 220-250 ppm, 1024 or more scans, acquisition time of 1-1.5
seconds.

2D Experiments: Parameters should be optimized for the specific instrument and sample
concentration, with typical acquisition times ranging from 30 minutes (HSQC) to several
hours (HMBC).

Data Presentation and Structural Elucidation

The structural elucidation of 11-Oxomogroside Il A1, a new cucurbitane glycoside, was first
reported by Akihisa et al. in 2007.[4][5] While the complete NMR data from the original
publication is not presented here, the following tables for the closely related isomer Mogroside

I Az (which shares the same molecular formula) illustrate the standard format for data

presentation and the logic of interpretation.[2] The data was recorded in Methanol-da.[2]
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Quantitative NMR Data

Table 1: *H and 3C NMR Data for the Aglycone Moiety of Mogroside Il Az in CDsOD (500 MHz
for 1H, 125 MHz for 13C)[2]
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Key HMBC Key COSY
- SH (ppm), J i .
Position oC (ppm) (H2) Correlations Correlations
z
H-C) (H < H)
C-2, C-5, C-10,
1 38.5 1.80, 1.45 H-2
C-19
2 28.1 2.15,1.95 C-1, C-3,C-10 H-1, H-3
3.25 (dd, 11.5, C-1,C-2,C4, C-
3 88.9 H-2
4.5) 5, C-1'
4 39.9 - - -
C-1,C-4,C-6, C-
5 52.1 1.15 H-6
10, C-18, C-19
C-5,C-7,C-8, C-
6 22.1 2.30, 2.10 H-5, H-7
10
C-5, C-6, C-8, C-
7 44.1 2.45,1.75 9 H-6, H-8
C-7, C-9, C-10,
8 49.9 2.15 H-7
C-14
9 152.1 - - -
10 40.1 - - -
11 212.5 - - -
C-9, C-11, C-13,
12 51.5 3.05, 2.70 H-13
C-14, C-17
C-12, C-14, C-
13 48.1 2.50 H-12, H-17
17, C-28, C-29
14 49.1 - - -
C-8, C-14, C-16,
15 33.5 1.65,1.25 H-16
C-30
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C-15, C-17, C-
16 27.9 1.90, 1.40 H-15, H-17
28, C-29
C-13, C-16, C-
17 51.1 1.45 H-13, H-16
20, C-21
C-4, C-5, C-6, C-
18 20.1 1.18 (s) -
10
C-1, C-5, C-9, C-
19 19.9 1.15 (s) -
10
20 36.1 2.20 C-17,C-21,C-22  H-22
21 18.9 0.97 (d, 6.5) C-17,C-20,C-22  H-20
C-20, C-21, C-
22 35.5 1.60, 1.20 H-20, H-23
23, C-24
23 29.9 1.70, 1.40 C-22,C-24,C-25 H-22, H-24
C-23, C-25, C-
24 78.9 3.85 (t, 6.0) H-23
26, C-27, C-1"
25 73.9 - - -
26 27.1 1.25 (s) C-24,C-25,C-27 -
27 26.9 1.24 (s) C-24,C-25,C-26 -
C-8, C-13, C-14,
28 30.1 0.96 (s) -
c-15
C-8, C-13, C-14,
29 20.9 1.05 (s) -
c-15
30 25.9 1.10 (s) C-13,C-14,C-15 -

Table 2: 1H and 3C NMR Data for the Sugar Moieties of Mogroside Il Az in CD3OD|[2]
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Key HMBC Key COSY

Position oC (ppm) oH (ppm), J Correlations Correlations

(Hz) H - C) H - H)
Glc | (at C-3)
1 105.1 4.45 (d, 7.8) C-3 H-2'
2' 75.2 3.21 C-1, C-3 H-1', H-3'
3 78.1 3.38 c-2, Cc-4 H-2', H-4'
4 71.8 3.30 Cc-3, C-% H-3', H-5'
5' 78.0 3.28 C-4', C-6' H-4', H-6'
6' 62.9 3.88, 3.70 C-5' H-5'
Glc Il (at C-24)
1" 104.9 4.35 (d, 7.8) C-24 H-2"
2" 75.1 3.20 c-1", C-3" H-1", H-3"
3" 78.0 3.37 c-2", C-4" H-2", H-4"
4" 71.7 3.29 Cc-3", C-5" H-3", H-5"
5" 77.9 3.27 c-4", C-6" H-4", H-6"
6" 62.8 3.87, 3.69 C-5" H-5"

Glc = 3-D-glucopyranosyl

Visualization of Workflow and Logic
Experimental Workflow

The overall process from sample isolation to final structure confirmation follows a logical
sequence of steps.
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Caption: Experimental workflow for the structural elucidation of 11-Oxomogroside Il Al.
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Logic of Structural Assembly using 2D NMR

The final structure is pieced together by logically interpreting the correlations from different 2D
NMR experiments.

Acquired NMR Data

Deduced Structural Information
@ Relative Stereochemistry
HMBC Agchone—SIL_J%akra&ezugar—Sugar
1H-13C Long-Range) 9 .
( g g Complete 3D Structure of
Y 11-Oxomogroside Il AL
Sugar Ring Systems
HSQC
(*H-13C Direct Correlation)
(Triterpene Core)
A

(e.g., Glucose)
COSsY T

(*H-'H Connectivity)

\ 4

w

w

Aglycone Backbone

Click to download full resolution via product page

Caption: Logical relationships in assembling the final structure using 2D NMR data.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for
the structural elucidation of complex natural products like 11-Oxomogroside Il Al1. By
systematically applying experiments such as COSY, HSQC, and HMBC, researchers can piece
together the aglycone and sugar moieties and determine their connectivity. Additional
experiments like NOESY or ROESY are essential for confirming the relative stereochemistry.
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The protocols and data structure outlined in this application note serve as a comprehensive
guide for scientists engaged in natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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